7-Ethenylquinoline 7-Ethenylquinoline
Brand Name: Vulcanchem
CAS No.: 2137872-66-1
VCID: VC5709024
InChI: InChI=1S/C11H9N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h2-8H,1H2
SMILES: C=CC1=CC2=C(C=CC=N2)C=C1
Molecular Formula: C11H9N
Molecular Weight: 155.2

7-Ethenylquinoline

CAS No.: 2137872-66-1

Cat. No.: VC5709024

Molecular Formula: C11H9N

Molecular Weight: 155.2

* For research use only. Not for human or veterinary use.

7-Ethenylquinoline - 2137872-66-1

Specification

CAS No. 2137872-66-1
Molecular Formula C11H9N
Molecular Weight 155.2
IUPAC Name 7-ethenylquinoline
Standard InChI InChI=1S/C11H9N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h2-8H,1H2
Standard InChI Key HITKJZPTWAZTDK-UHFFFAOYSA-N
SMILES C=CC1=CC2=C(C=CC=N2)C=C1

Introduction

Structural and Molecular Characteristics of 7-Ethenylquinoline

Quinoline, a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, serves as the parent structure for 7-ethenylquinoline. The ethenyl (-CH=CH2_2) substituent at the seventh position introduces steric and electronic modifications that influence reactivity and intermolecular interactions. The molecular formula of 7-ethenylquinoline is C11_{11}H9_{9}N, with a molecular weight of 155.20 g/mol.

Stereoelectronic Effects

The ethenyl group’s sp2^2-hybridized carbon atoms create conjugation with the quinoline ring, enhancing resonance stabilization. This conjugation reduces electron density at the pyridinic nitrogen, potentially altering binding affinity in coordination complexes or biological targets . Comparative analysis with 7-ethylquinoline (C11_{11}H11_{11}N, MW 157.21 g/mol) highlights how replacing a saturated ethyl group with an ethenyl moiety decreases molecular weight by 2.01 g/mol and increases planarity .

Spectroscopic Signatures

While experimental spectral data for 7-ethenylquinoline remain unpublished, analogs like 7-ethylquinoline provide reference points:

  • IR Spectroscopy: C-H stretching vibrations for the ethenyl group are expected near 3,080 cm1^{-1} (sp2^2 C-H) and 1,630 cm1^{-1} (C=C stretching) .

  • NMR Spectroscopy: The ethenyl protons would resonate as a doublet of doublets (δ 5.2–6.0 ppm) in 1^1H NMR, with 13^{13}C signals near δ 115–125 ppm for the alkene carbons .

Synthetic Routes to 7-Ethenylquinoline

Dehydrocyclization of Substituted Anilines

A patent describing the synthesis of 7-ethyl indole via catalytic dehydrocyclization of 2,6-diethylaniline offers insights into potential pathways for 7-ethenylquinoline . By substituting ethyl groups with ethenyl precursors, similar strategies could yield the target compound:

  • Catalytic Dehydrocyclization:

    • Substrate: 2,6-Diethenylaniline.

    • Catalyst: Copper chromite activated with barium oxide.

    • Conditions: 500–700°C, steam co-feed (steam-to-substrate molar ratio 3:1–75:1), 0.013–10 bar pressure .

    • Mechanism: Thermal elimination of hydrogen and cyclization to form the quinoline core.

  • Partial Hydrogenation:

    • Post-cyclization raw products often contain unsaturated byproducts (e.g., 7-vinylquinoline). Partial hydrogenation using Raney nickel or precious metal catalysts (Pd, Pt) at 40–120°C and 4–12 bar H2_2 pressure selectively reduces undesired alkenes while preserving the ethenyl group .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Heck, Suzuki) could introduce the ethenyl group to pre-functionalized quinoline. For example:

  • Heck Reaction: 7-Bromoquinoline + Ethenylboronic acid → 7-Ethenylquinoline.

  • Catalyst: Pd(PPh3_3)4_4, base (K2_2CO3_3), polar solvent (DMF), 80–100°C .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

Analogous quinoline derivatives exhibit the following properties, which may approximate those of 7-ethenylquinoline:

Property7-Ethylquinoline 7-Ethenylquinoline (Predicted)
Melting Point (°C)Not reported45–55
Boiling Point (°C)265–270260–275
Solubility in H2_2OInsolubleInsoluble
LogP (Octanol-Water)3.23.5–3.8

The ethenyl group’s hydrophobicity increases LogP relative to ethyl-substituted analogs, enhancing lipid membrane permeability.

Reactivity

  • Electrophilic Substitution: The ethenyl group directs electrophiles to the 5- and 8-positions of the quinoline ring via resonance effects.

  • Oxidation: Ozonolysis or epoxidation of the ethenyl group could yield dialdehydes or epoxides, useful in polymer chemistry .

Applications in Pharmaceutical and Material Sciences

Drug Discovery

7-Substituted quinolines are explored as kinase inhibitors, antimicrobial agents, and antimalarials. The ethenyl group’s versatility in click chemistry (e.g., azide-alkyne cycloaddition) facilitates bioconjugation for targeted drug delivery .

Coordination Chemistry

The pyridinic nitrogen and ethenyl π-system enable coordination to transition metals (e.g., Ru, Pt), forming complexes with luminescent or catalytic properties. Such complexes are candidates for OLEDs or hydrogenation catalysts .

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